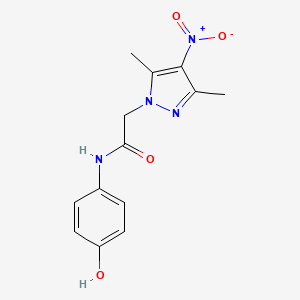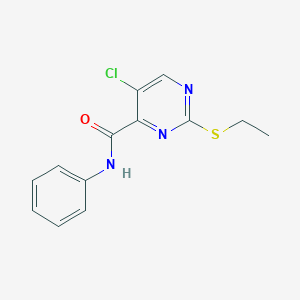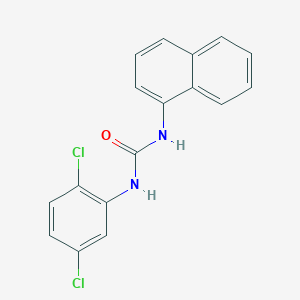
N-(3-acetylphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
描述
N-(3-acetylphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as ADPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ADPA is a member of the pyrazole family of compounds, which are known for their diverse pharmacological properties.
作用机制
The mechanism of action of ADPA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer development. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
ADPA has been shown to have a range of biochemical and physiological effects in animal models. These include a reduction in inflammatory markers such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α), as well as a decrease in the proliferation of cancer cells. The compound has also been shown to have a protective effect on liver function, possibly due to its antioxidant properties.
实验室实验的优点和局限性
One advantage of using ADPA in laboratory experiments is its relatively low toxicity, which allows for higher doses to be used without causing adverse effects. However, the compound's limited solubility in water can make it difficult to administer in vivo, and its complex synthesis may make it less accessible to researchers without specialized training.
未来方向
There are several potential future directions for research on ADPA, including:
1. Further investigation of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Exploration of the compound's potential as an anticancer agent, including studies of its efficacy in animal models and clinical trials in humans.
3. Development of new methods for synthesizing ADPA that are more efficient and cost-effective.
4. Investigation of the compound's potential as a neuroprotective agent, due to its antioxidant properties and ability to cross the blood-brain barrier.
5. Examination of the compound's effects on other physiological systems, such as the cardiovascular and respiratory systems.
In conclusion, ADPA is a promising compound with potential applications in the fields of inflammation and cancer research. Further research is needed to fully understand its mechanism of action and therapeutic potential, but the compound's unique properties make it an attractive candidate for future studies.
科学研究应用
ADPA has been the subject of numerous scientific studies due to its potential applications as a therapeutic agent. One area of research has focused on the compound's anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models. Other studies have investigated the compound's potential as an anticancer agent, with promising results in vitro.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9-15(19(22)23)10(2)18(17-9)8-14(21)16-13-6-4-5-12(7-13)11(3)20/h4-7H,8H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZTWRACGWMVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC(=C2)C(=O)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B3502251.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502253.png)
![2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diethylacetamide](/img/structure/B3502263.png)
![3,4-dimethoxy-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3502270.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,6-dimethoxybenzamide](/img/structure/B3502277.png)
![4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B3502279.png)
![3-(2-chlorophenyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3502284.png)
![2-(2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3502292.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3502317.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3502330.png)